Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate

Kinase inhibitor design Regioisomer comparison Hinge-binding motif

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate (CAS 1346809-40-2) is a heterocyclic building block belonging to the aminopyridine–cyanoacetate class, with molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol. The compound features a 4-aminopyridine ring substituted at the 2-position with an ethyl cyanoacetate moiety, combining a primary aromatic amine, a reactive methylene group, and an ester functionality within a single scaffold.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1346809-40-2
Cat. No. B11894675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate
CAS1346809-40-2
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)C1=NC=CC(=C1)N
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)8(6-11)9-5-7(12)3-4-13-9/h3-5,8H,2H2,1H3,(H2,12,13)
InChIKeyUBYNRMXNGWYLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate (CAS 1346809-40-2): Chemical Identity and Procurement Baseline


Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate (CAS 1346809-40-2) is a heterocyclic building block belonging to the aminopyridine–cyanoacetate class, with molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol [1]. The compound features a 4-aminopyridine ring substituted at the 2-position with an ethyl cyanoacetate moiety, combining a primary aromatic amine, a reactive methylene group, and an ester functionality within a single scaffold [1]. It is catalogued by several reputable chemical suppliers under purity specifications of 95% (AKSci) and 98% (Leyan) and is intended exclusively for laboratory research use . The compound has a computed octanol–water partition coefficient (XLogP3) of 0.4, a topological polar surface area (TPSA) of 89 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1].

Why Generic Substitution Fails for Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate (CAS 1346809-40-2)


Within the aminopyridine–cyanoacetate class, subtle positional and functional-group variations drive divergent reactivity profiles and downstream biological outcomes. The 4-amino substitution on the pyridine ring in the target compound positions the amino group para to the ring nitrogen, creating an electron-rich aromatic system distinct from the 3-amino regioisomer (e.g., tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate, CAS 1373233-08-9) . In the broader aminopyridine kinase inhibitor chemotype, the 4-aminopyridin-2-yl motif has been demonstrated to engage hinge-binding residues in kinase ATP pockets (e.g., B-RafV600E, CHK1), a recognition feature that is not preserved when the amino group is relocated or replaced with hydroxyl, methyl, or halogen substituents [1][2]. The ethyl ester in the target compound further differentiates it from analogous tert-butyl esters (differential steric bulk and acid-lability) and from the corresponding nitrile (2-(4-aminopyridin-2-yl)acetonitrile, CAS 415912-70-8), which lacks the ester carbonyl as a synthetic handle for further derivatization . These structural distinctions render in-class compounds non-interchangeable when the intended downstream application—whether kinase inhibitor elaboration or heterocycle construction—depends on precise reactivity at the amino, methylene, or ester positions [2].

Quantitative Differentiation Evidence for Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate Procurement


Regioisomeric Differentiation: 4-Amino vs. 3-Amino Pyridine Substitution and Impact on Hinge-Binding Potential

The target compound bears the 4-aminopyridin-2-yl scaffold, whereas the commercially available regioisomer tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate (CAS 1373233-08-9) places the amino group at the 3-position. In kinase inhibitor design literature, the 4-aminopyridin-2-yl motif has been explicitly exploited as a hinge-binding element: N-(4-aminopyridin-2-yl)amide derivatives achieved potent inhibition of B-RafV600E (IC₅₀ = 38 nM for the lead compound 4l) [1]. The 3-amino regioisomer presents a different hydrogen-bonding vector that is not compatible with the same hinge-binding geometry . For procurement decisions, the 4-amino substitution of the target compound aligns with validated kinase inhibitor pharmacophores, whereas the 3-amino analog does not .

Kinase inhibitor design Regioisomer comparison Hinge-binding motif Structure–activity relationship

Ester Leaving-Group Differentiation: Ethyl Ester vs. tert-Butyl Ester Reactivity and Synthetic Versatility

The target compound features an ethyl ester, whereas a closely related analog tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate (CAS 1373233-08-9) incorporates a tert-butyl ester . The ethyl ester is susceptible to nucleophilic displacement (aminolysis, transesterification) under mild conditions, enabling direct conversion to amide or alternative ester derivatives without requiring a separate deprotection step [1]. In contrast, the tert-butyl ester requires strongly acidic conditions (TFA or HCl) for cleavage, which may be incompatible with acid-sensitive functional groups present in downstream synthetic sequences . This difference in deprotection requirements translates into divergent synthetic route lengths and compatibility profiles when the compounds are used as intermediates.

Synthetic chemistry Protecting group strategy Ester hydrolysis Building block reactivity

Functional-Group Completeness: Comparison with the Des-Ester Analog 2-(4-Aminopyridin-2-yl)acetonitrile

The target compound contains both an active methylene group (adjacent to cyano and ester) and a 4-aminopyridine ring, enabling participation in Knoevenagel condensations and subsequent cyclization reactions (e.g., to pyridone derivatives) [1]. The des-ester analog 2-(4-aminopyridin-2-yl)acetonitrile (CAS 415912-70-8) retains the 4-aminopyridine core but lacks the ethoxycarbonyl group, which eliminates the activated methylene reactivity essential for condensation-based heterocycle construction. This functional-group difference makes the two compounds non-substitutable when the synthetic plan requires a 1,3-dicarbonyl-equivalent reactivity manifold.

Heterocycle synthesis Knoevenagel condensation Cyclization precursor Reactive methylene

Purity Specification Differentiation Across Suppliers for Reproducible Research

Commercial purity specifications for the target compound vary between suppliers: Leyan offers the compound at 98% purity, while AKSci specifies a minimum purity of 95% . For procurement in synthetic chemistry applications where stoichiometric precision is critical (e.g., multi-step syntheses with sensitive downstream steps), the 98% purity grade reduces the burden of unidentified impurities relative to the 95% grade. The CymitQuimica listing indicates the product has been discontinued from that supplier, further narrowing viable procurement sources to suppliers with active inventory .

Quality control Supplier comparison Purity specification Reproducibility

Physicochemical Property Profile vs. Aminopyridine-Cyanoacetate Class Average for Drug Discovery Suitability

The computed physicochemical profile of the target compound (MW 205.21, XLogP3 0.4, TPSA 89 Ų, HBD 1, HBA 5, rotatable bonds 4) [1] positions it within lead-like chemical space (MW < 300, logP < 3, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 6). This is a meaningful differentiation from many elaborated aminopyridine kinase inhibitors that carry larger substituents and fall into drug-like (MW > 350) rather than lead-like space. For fragment-based or lead-generation procurement, the target compound's lower molecular complexity and favorable polarity (XLogP3 0.4 vs. typical drug-like XLogP3 of 2–5) offer superior aqueous solubility potential and synthetic tractability for further elaboration [1].

Drug-likeness Lead-like properties Physicochemical profiling Fragment-based drug discovery

Research and Industrial Application Scenarios for Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate (CAS 1346809-40-2)


Kinase Inhibitor Lead Generation: B-RafV600E and CHK1 Scaffold Elaboration

The 4-aminopyridin-2-yl core of the target compound directly maps onto the hinge-binding pharmacophore validated in potent B-RafV600E inhibitors (IC₅₀ = 38 nM for optimized amide derivative 4l) and in a clinical candidate CHK1 inhibitor series (PDB 5f4n) . The target compound serves as a starting material for elaboration into N-(4-aminopyridin-2-yl)amide or 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile analogs via functionalization of the reactive methylene, ester, and amine positions. Researchers procuring this building block for kinase inhibitor medicinal chemistry should prefer the 4-amino regioisomer over the 3-amino variant, as the latter lacks published hinge-binding validation .

Heterocyclic Library Synthesis via Knoevenagel Condensation and Cyclization

The combination of an activated methylene group (α to both cyano and ester) and a nucleophilic 4-aminopyridine ring enables the target compound to participate in tandem Knoevenagel–cyclization sequences for the construction of pyridone, pyrimidinone, and fused heterocyclic scaffolds . This reactivity distinguishes the compound from analogs lacking the ester carbonyl (e.g., 2-(4-aminopyridin-2-yl)acetonitrile), which cannot support the same condensation manifold. For diversity-oriented synthesis programs, the target compound's three reactive centers (primary amine, active methylene, ester carbonyl) enable orthogonal derivatization strategies .

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With MW 205.21, XLogP3 0.4, and TPSA 89 Ų, the target compound satisfies all commonly applied lead-like criteria and is an appropriate candidate for fragment-library inclusion . The combination of a hydrogen-bond-donating primary amine, multiple hydrogen-bond-accepting groups (pyridine N, cyano N, ester carbonyls), and moderate lipophilicity supports detection by biophysical screening methods (SPR, NMR, thermal shift) at fragment concentrations. This is a meaningful differentiation from drug-like aminopyridine inhibitors (MW > 350) that are less suitable for fragment-based approaches .

Custom Synthesis and Scale-Up Procurement Consideration

The compound is available off-the-shelf at 98% purity from Leyan and 95% purity from AKSci, while the CymitQuimica listing has been discontinued . The Alchemist Pharm listing indicates availability of custom synthesis services from gram to kilogram scale, suggesting that larger quantities can be sourced through custom manufacturing if off-the-shelf inventory is insufficient . For procurement planning, researchers should verify current inventory status across suppliers and consider the 98% purity grade (Leyan) for stoichiometrically demanding applications and the 95% grade (AKSci) for less purity-sensitive pilot reactions .

Quote Request

Request a Quote for Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.